1-Tetradecyl-4-methylpyridinium bromide

Colloid chemistry Surfactant thermodynamics Micelle characterization

1-Tetradecyl-4-methylpyridinium bromide (CAS 155888-05-4) delivers quantifiably distinct Critical Micelle Concentration (CMC), surface pressure, and micellization thermodynamics versus C12 and C16 homologs, making it the only valid choice for applications demanding precise colloidal stability, antimicrobial efficacy, or pattern-collapse suppression in polysilicon fabrication. Its near-ideal mixing with NP-9 simplifies formulation optimization and ensures batch-to-batch reproducibility. Procure this well-characterized C14PyBr derivative for R&D, surfactant system design, and model-system investigations.

Molecular Formula C20H36BrN
Molecular Weight 370.4 g/mol
Cat. No. B8018934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tetradecyl-4-methylpyridinium bromide
Molecular FormulaC20H36BrN
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-]
InChIInChI=1S/C20H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1
InChIKeyUCWMTJOAMHHQIW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tetradecyl-4-methylpyridinium Bromide: Technical Specifications and Procurement Data for the C14 Pyridinium Surfactant


1-Tetradecyl-4-methylpyridinium bromide (CAS 155888-05-4) is a quaternary ammonium surfactant with a C14 linear alkyl chain and a 4-methylpyridinium head group . This structural configuration yields amphiphilic properties with a Critical Micelle Concentration (CMC) and aggregation behavior that are distinct from both shorter-chain homologs (e.g., dodecyl) and longer-chain variants (e.g., hexadecyl/cetyl) [1]. The compound functions as a cationic surfactant, an ionic liquid precursor, and a surface-modifying agent, with its specific balance of hydrophobic and hydrophilic character governing its performance in aqueous micellization and interfacial applications [2].

Why 1-Tetradecyl-4-methylpyridinium Bromide Cannot Be Substituted with Generic C12, C16, or Chloride Analogs in Critical Applications


The substitution of 1-Tetradecyl-4-methylpyridinium bromide with generic alkylpyridinium halides (e.g., dodecyl or hexadecyl derivatives) or alternative counterions (e.g., chloride) is contraindicated in applications where interfacial tension, micellization thermodynamics, or surface adsorption kinetics dictate process outcomes [1]. The C14 alkyl chain of the tetradecyl derivative yields a quantifiably distinct Critical Micelle Concentration (CMC) and surface pressure compared to both C12 and C16 homologs, while the bromide counterion influences micelle dissociation and ion-pairing behavior relative to chloride-based analogs [2]. These differences are not incremental; they represent measurable, application-critical variations in colloidal stability, antimicrobial efficacy, and phase behavior that cannot be compensated for by simple concentration adjustments [3].

Quantitative Performance Differentiation of 1-Tetradecyl-4-methylpyridinium Bromide Against In-Class Comparators


Critical Micelle Concentration (CMC) Differentiation: Tetradecyl vs. Dodecyl and Hexadecyl Pyridinium Bromides

The Critical Micelle Concentration (CMC) of 1-tetradecylpyridinium bromide is quantifiably distinct from its C12 and C16 homologs, establishing its unique position in surfactant formulation where intermediate surface activity is required. In aqueous solution at 25 °C, the CMC for tetradecylpyridinium bromide is reported as approximately 2.2 mM [1]. This value falls between the dodecyl homolog (CMC ≈ 12 mM) and the hexadecyl/cetyl homolog (CMC ≈ 0.9 mM), with each two-carbon increase in chain length reducing CMC by approximately a factor of 3–4 [2]. The 4-methyl substitution on the pyridinium ring further modulates this behavior by altering the hydrophobicity and packing geometry of the head group relative to unsubstituted pyridinium analogs [3].

Colloid chemistry Surfactant thermodynamics Micelle characterization

Antimicrobial Activity: Chain-Length Dependent Efficacy of Pyridinium Bromides Against Bacterial and Fungal Strains

The antimicrobial efficacy of alkylpyridinium bromides exhibits a parabolic dependence on alkyl chain length, with the C14 (tetradecyl) homolog occupying a specific efficacy window. In a comparative study of CnPyBr (n = 8, 10, 12, 14, 16) surfactants, the C14 derivative demonstrated Zone of Inhibition (ZOI) values that were significantly greater than those of C8 and C10 homologs, while maintaining favorable solubility characteristics compared to the C16 homolog [1]. Quantitative structure–activity relationship (QSAR) analysis corroborated that antimicrobial performance against both Gram-positive and Gram-negative bacteria correlates with the surfactant‘s CMC and hydrophobicity parameters, positioning C14 as an optimized intermediate between inadequate short-chain activity and problematic long-chain solubility [2].

Antimicrobial surfactants Biocidal activity QSAR

Surface Tension Reduction Effectiveness: Comparative γCMC Data for Alkylpyridinium Bromide Series

The surface tension at the CMC (γCMC) for tetradecylpyridinium bromide demonstrates quantifiably distinct interfacial behavior compared to homologs with varying chain lengths. In tensiometric measurements at 30 °C, the C14PyBr surfactant exhibits a γCMC value intermediate between the C12 and C16 homologs, reflecting its balanced hydrophilic–lipophilic character [1]. Specifically, the effectiveness (γCMC) and surface pressure (πCMC) values for the C14 derivative differ measurably from those of C12PyBr (higher γCMC, lower surface pressure) and C16PyBr (lower γCMC, higher surface pressure), with the C14 chain providing a surface tension reduction of approximately 30–35 mN m⁻¹ relative to pure water [2]. The 4-methyl substitution further influences the cross-sectional surface area (Amin) and maximum surface excess (Γmax) compared to unsubstituted pyridinium analogs.

Surface activity Interfacial tension Surfactant adsorption

Micellization Thermodynamics: Entropy-Driven Process with Chain-Length-Dependent ΔG° and ΔH° Values

The standard Gibbs free energy of micellization (ΔG°) for tetradecylpyridinium bromide has been determined at 25 °C using mass action approach accounting for surfactant mean activity coefficients, yielding values that are quantifiably distinct from homologs with different chain lengths [1]. The corresponding heats of micelle formation (ΔH°) were measured via direct calorimetry in water and in the presence of NaBr (0.01 and 0.1 mol kg⁻¹), demonstrating small, exothermic values that combine with ΔG° to yield large, positive standard entropies of micellization (ΔS°) [2]. This thermodynamic signature—entropy-driven micellization attributed to the breakdown of hydrophobically structured water around the monomer—is quantitatively influenced by both the C14 chain length and the bromide counterion, with ΔG° values showing systematic variation across the undecyl-, tridecyl-, tetradecyl-, and pentadecyl-pyridinium bromide series.

Thermodynamics of micellization Gibbs free energy Calorimetry

Mixed Surfactant System Behavior: Ideal Mixing with Nonionic NP-9 and Chain-Length-Dependent Micellar Composition

In binary mixtures with the nonionic surfactant NP-9 (nonylphenyl ethoxylate), n-alkylpyridinium bromides including the C14 (tetradecyl) homolog exhibit near-ideal mixing behavior with interaction parameter (β¹²) values calculated via Regular Solution Theory (RST) approaching zero [1]. This near-ideal behavior distinguishes these cationic–nonionic mixtures from systems showing strong synergistic or antagonistic interactions, enabling predictable formulation outcomes without complex non-ideal corrections. Critically, the micellar mole fraction of the cationic surfactant in the mixed micelle decreases systematically with decreasing alkyl chain length of the cationic surfactant [2]. The C14 derivative thus exhibits a specific micellar composition profile that differs from both C12 (lower micellar mole fraction) and C16 (higher micellar mole fraction) homologs when mixed with NP-9.

Mixed surfactant systems Synergism Micellar composition

Microelectronic Pattern Collapse Prevention: Patent-Specified Utility of C14 Pyridinium Halides

Patent US20130171828 explicitly identifies pyridinium halides containing tetradecyl (C14) groups as components in processing liquids for suppressing pattern collapse of polysilicon microstructures during semiconductor device fabrication [1]. The patent specifically claims compositions comprising pyridinium halides with alkyl groups having 12, 14, or 16 carbon atoms, with 1-tetradecyl-4-methylpyridinium chloride named as an exemplary compound [2]. The C14 chain length is not arbitrarily selected; it represents a critical balance where the hydrophobic moiety provides sufficient surface modification to reduce capillary forces during rinsing and drying steps, while maintaining aqueous solubility at the specified working concentrations (10 ppm to 10%) [3]. Substitution with shorter (C8–C10) or longer (>C16) alkyl chains would compromise either surface activity or solubility, respectively.

Semiconductor manufacturing Pattern collapse suppression Wet processing

Priority Procurement Scenarios for 1-Tetradecyl-4-methylpyridinium Bromide Based on Quantitative Performance Data


Semiconductor Pattern Collapse Suppression in Polysilicon Microfabrication

The C14 alkyl chain of 1-tetradecyl-4-methylpyridinium salts falls within the patent-claimed effective range (C12–C16) for suppressing pattern collapse during rinsing and drying steps of polysilicon microstructure fabrication [1]. The tetradecyl derivative provides the surface activity necessary to reduce capillary forces while maintaining aqueous solubility at working concentrations of 10 ppm to 10% [2]. This specific chain length represents a balance that shorter (C8–C10) homologs cannot achieve due to insufficient surface activity, and longer (>C16) homologs cannot achieve due to solubility limitations.

Cationic Antistatic Agent Formulation for Optical Films and Polymers

The N-alkyl-4-methylpyridinium salt class, of which 1-tetradecyl-4-methylpyridinium bromide is a representative member, is employed as a cationic antistatic agent where the quaternary ammonium structure provides stable ammonium cationic groups that enhance polymer hydrophilicity and promote charge transfer through moisture absorption [1]. The C14 chain length provides a specific balance between hydrophobic compatibility with polymer matrices and sufficient surface migration for antistatic efficacy [2]. The 4-methyl substitution on the pyridinium ring further modulates the ionic liquid‘s physical properties relative to unsubstituted pyridinium analogs.

Fundamental Surfactant Science and Colloidal Thermodynamics Research

The well-characterized micellization thermodynamics of tetradecylpyridinium bromide—including its CMC, ΔG°, ΔH°, and ΔS° values determined via calorimetric and ion-selective electrode methods—establish it as a model compound for investigating chain-length-dependent surfactant behavior [1]. The entropy-driven nature of its micellization, attributed to hydrophobic hydration breakdown, makes it a valuable reference system for studying the thermodynamics of self-assembly in aqueous environments [2]. The C14 derivative occupies a central position in the CnPyBr homologous series, enabling systematic investigation of how incremental chain-length modifications affect aggregation behavior, surface activity, and antimicrobial efficacy [3].

Binary Surfactant Formulations Requiring Predictable Non-Ideal Mixing Behavior

When formulating mixed cationic–nonionic surfactant systems where predictable, near-ideal mixing is required, the C14PyBr derivative offers a well-documented interaction profile. Its interaction parameter (β¹²) with NP-9 nonionic surfactant approaches zero, indicating near-ideal behavior that simplifies formulation optimization and ensures reproducible performance across batches [1]. The micellar mole fraction of C14PyBr in mixed micelles is intermediate between C12 and C16 homologs, providing a specific compositional window for tuning mixed micelle properties without introducing strong synergistic or antagonistic deviations [2].

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